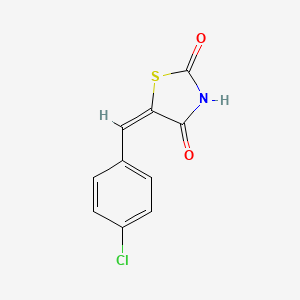

Antimicrobial agent-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTGINRZTJUWBT-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of Antimicrobial Agent-30

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antimicrobial Agent-30 (AMA-30) is a novel synthetic compound demonstrating significant bactericidal activity against a broad spectrum of bacterial pathogens. This document provides a comprehensive overview of the core mechanism of action of AMA-30. Extensive in-vitro studies have identified bacterial peptide deformylase (PDF) as the primary molecular target. By selectively inhibiting this essential metalloenzyme, AMA-30 disrupts bacterial protein synthesis, leading to cell death. This whitepaper details the inhibitory effects of AMA-30 on PDF, summarizes its antimicrobial efficacy through quantitative data, outlines the key experimental protocols used for its characterization, and provides visual representations of its molecular mechanism and the workflows used in its evaluation.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent need for new antimicrobial agents with novel mechanisms of action. This compound (AMA-30) has been identified as a promising candidate. A major difference between bacterial and mammalian protein synthesis is the initiation step; bacteria use N-formylmethionine, while mammalian cytoplasmic protein synthesis starts with methionine.[1] The N-formyl group is subsequently removed by the enzyme peptide deformylase (PDF), a crucial step for producing mature, functional proteins in bacteria.[2][3] This deformylation process is essential for bacterial viability, making PDF an attractive and selective target for novel antibiotics.[1][4] AMA-30 was developed as a potent inhibitor of this key enzyme.

Core Mechanism of Action: Inhibition of Peptide Deformylase

The primary mechanism of action of AMA-30 is the targeted inhibition of bacterial peptide deformylase (PDF). PDF is a metalloenzyme, typically containing a Fe(II) or Zn(II) ion in its active site, which is critical for its catalytic activity. AMA-30 acts as a potent, reversible inhibitor of PDF.

The inhibition of PDF by AMA-30 leads to the accumulation of N-formylated proteins within the bacterial cell.[3][5] This prevents the subsequent action of methionine aminopeptidase (B13392206) and other post-translational modifications, resulting in a proteome of non-functional or misfolded proteins. This disruption of protein maturation ultimately halts essential cellular processes and leads to bacterial cell death.[6][7]

dot

Caption: AMA-30 inhibits peptide deformylase (PDF), blocking protein maturation.

Quantitative Data Summary

The efficacy of AMA-30 has been quantified through a series of standardized in-vitro assays. The results are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of AMA-30

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth, was determined using the broth microdilution method.[8][9]

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Streptococcus pneumoniae (Clinical Isolate) | Gram-positive | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 2.0 |

| Haemophilus influenzae (ATCC 49247) | Gram-negative | 1.0 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 |

Note: The higher MIC against P. aeruginosa is likely due to outer membrane barrier effects and active efflux pumps, common resistance mechanisms in this species.[6]

Table 2: Enzyme Inhibition Kinetics against E. coli PDF

The inhibitory activity of AMA-30 against purified recombinant E. coli PDF was assessed using a coupled enzyme assay.[1][10]

| Parameter | Value |

| IC₅₀ | 35 nM |

| Kᵢ (Inhibition Constant) | 15 nM |

| Inhibition Type | Reversible, Competitive |

Table 3: Time-Kill Kinetics for AMA-30 against S. aureus

Time-kill assays were performed to evaluate the bactericidal or bacteriostatic nature of AMA-30.[11][12] A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]

| Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Effect |

| 2 x MIC | 4 | 1.5 | - |

| 2 x MIC | 8 | 3.2 | Bactericidal |

| 4 x MIC | 4 | 2.8 | - |

| 4 x MIC | 8 | 4.5 | Bactericidal |

| Growth Control | 8 | -0.1 (increase) | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further research.

Broth Microdilution MIC Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline from a fresh overnight culture on an appropriate agar (B569324) plate. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This is then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[9]

-

Plate Preparation: AMA-30 is serially diluted two-fold in CAMHB across a 96-well microtiter plate.[14]

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.[15]

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

Reading MIC: The MIC is determined as the lowest concentration of AMA-30 that completely inhibits visible bacterial growth.[8]

PDF Enzyme Inhibition Assay

This protocol utilizes a continuous, coupled spectrophotometric assay.[1][10]

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains 50 mM HEPES buffer (pH 7.2), 10 mM NaCl, purified recombinant E. coli PDF (5 nM), formate (B1220265) dehydrogenase (0.5 U/mL), and NAD⁺ (1 mM).[1]

-

Inhibitor Addition: Varying concentrations of AMA-30 are added to the wells and pre-incubated with the PDF enzyme for 10 minutes at room temperature.

-

Reaction Initiation: The reaction is initiated by adding the synthetic substrate, N-formyl-methionyl-alanyl-serine (fMAS).

-

Measurement: The activity of formate dehydrogenase, which oxidizes the formate released by PDF, is monitored by the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH. The rate of this reaction is directly proportional to the PDF activity.

-

Data Analysis: Initial reaction velocities are plotted against inhibitor concentration to determine the IC₅₀. The Kᵢ is calculated using the Cheng-Prusoff equation for competitive inhibition.

dot

Caption: Workflow for the PDF enzyme inhibition assay.

Time-Kill Kinetic Assay

This protocol assesses the rate of bacterial killing.[11][13]

-

Inoculum Preparation: A mid-logarithmic phase culture of S. aureus is diluted in fresh CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.

-

Exposure: The bacterial culture is aliquoted into flasks containing AMA-30 at concentrations of 2x and 4x MIC. A drug-free flask serves as a growth control.

-

Sampling: At specified time points (0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask.[16]

-

Neutralization and Plating: The sample is serially diluted in a neutralizing broth to inactivate the antimicrobial agent. The dilutions are then plated onto Tryptic Soy Agar (TSA).

-

Incubation and Counting: Plates are incubated at 37°C for 24 hours, after which the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The Log₁₀ CFU/mL is plotted against time to generate the time-kill curves.

Conclusion

The collective evidence strongly supports that this compound exerts its bactericidal effect through the specific and potent inhibition of peptide deformylase. Its ability to disrupt the essential process of protein maturation in bacteria, coupled with its efficacy against key pathogens, underscores its potential as a valuable new class of antimicrobial agent. The data and protocols presented in this whitepaper provide a foundational resource for further research and development efforts aimed at combating antimicrobial resistance.

References

- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antibacterial activity of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of peptide deformylase in protein biosynthesis: a proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. emerypharma.com [emerypharma.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. protocols.io [protocols.io]

- 16. actascientific.com [actascientific.com]

Unveiling Antimicrobial Agent AG-30: A Technical Guide to its Discovery, Isolation, and Characterization

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of the synthetic antimicrobial and angiogenic peptide, AG-30. Designed for researchers, scientists, and drug development professionals, this document details the methodologies employed in its identification and evaluation, presents key quantitative data, and visualizes the associated biological pathways and experimental workflows.

Executive Summary

AG-30 is a novel, synthetically derived 30-amino acid peptide, identified through in silico functional gene screening for molecules with angiogenic properties.[1] Subsequent analysis revealed its dual functionality, demonstrating both potent antimicrobial activity against a range of bacteria and significant pro-angiogenic effects.[1] This dual-action nature positions AG-30 and its more potent derivative, AG-30/5C, as promising candidates for therapeutic applications, particularly in wound healing where both antimicrobial and angiogenic activities are beneficial.[2] This guide will delve into the technical specifics of AG-30's discovery, its chemical synthesis, and the experimental protocols used to elucidate its antimicrobial and angiogenic mechanisms of action.

Discovery and Synthesis

The discovery of AG-30 was a result of a targeted in silico search of protein databases for novel molecules with potential angiogenic properties.[1] While homologous proteins were not identified, structural analysis of the designed peptide, designated AG-30, predicted an α-helical and amphipathic structure, characteristic of many antimicrobial peptides.[1]

Peptide Synthesis

AG-30 and its derivatives are chemically synthesized using solid-phase peptide synthesis (SPPS).[1][3] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of AG-30

This protocol is based on the widely used Fmoc/tBu strategy.[5]

-

Resin Preparation: Swell the appropriate resin (e.g., Rink-amide MBHA resin for a C-terminal amide) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 20-30 minutes in a reaction vessel.[6]

-

Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF for a specified duration (e.g., twice for 30 minutes) to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.[3] Wash the resin multiple times with DMF to remove excess reagents.[3]

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA).[3] Add the activated amino acid to the reaction vessel and allow it to react with the deprotected N-terminus of the resin-bound peptide.[3] The reaction can be facilitated by microwave irradiation.[3]

-

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove unreacted amino acids and byproducts.[3]

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the AG-30 sequence (NH2 -MLSLIFLHRLKSMRKRLDRKLRLWHRKNYP-COOH).[1]

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.[5]

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Verification: Confirm the identity and purity of the synthesized AG-30 peptide using mass spectrometry and analytical HPLC.[3]

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 3. rsc.org [rsc.org]

- 4. bachem.com [bachem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

Unveiling Antimicrobial Agent-30 (AG-30): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial agent-30 (AG-30) is a novel synthetic peptide that has garnered significant interest for its dual functionality as a potent antimicrobial and a pro-angiogenic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of AG-30. Detailed experimental protocols for its synthesis, characterization, and evaluation are presented, along with a summary of its antimicrobial efficacy against various pathogens. Furthermore, this guide elucidates the proposed mechanisms of action, including its interaction with bacterial membranes and its influence on angiogenic signaling pathways.

Chemical Structure and Physicochemical Properties

AG-30 is a 30-amino acid peptide with a primary sequence of NH2-MLSLIFLHRLKSMRKRLDRKLRLWHRKNYP-COOH [1]. Its structure is characterized by a high content of hydrophobic and cationic residues, which contribute to its amphipathic nature and are crucial for its biological activities[1].

A key feature of AG-30 is its propensity to adopt an α-helical secondary structure, particularly upon interaction with bacterial membranes. This conformational change is believed to be fundamental to its antimicrobial mechanism[1].

For enhanced stability and activity, a modified version of AG-30, designated AG-30/5C , has been developed. In AG-30/5C, five neutral amino acids of the parent peptide are replaced with cationic residues[2][3]. Another derivative, SR-0379 , has also been created for improved metabolic stability and reduced manufacturing cost[4].

Physicochemical Data

A summary of the key physicochemical properties of AG-30 is provided in the table below. These values are calculated based on the primary amino acid sequence.

| Property | Value | Method |

| Amino Acid Sequence | MLSLIFLHRLKSMRKRLDRKLRLWHRKNYP | [1] |

| Molecular Formula | C169H293N55O35S1 | Calculated |

| Molecular Weight | 3788.5 g/mol | Calculated |

| Isoelectric Point (pI) | 11.89 | Calculated |

| Net Charge at pH 7 | +10 | Calculated |

| Grand Average of Hydropathicity (GRAVY) | 0.353 | Calculated |

Table 1: Physicochemical properties of this compound (AG-30).

Antimicrobial Properties and Activity

AG-30 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the disruption of the bacterial cell membrane, leading to cell lysis[1]. This lytic activity is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the bacterial membrane, followed by the insertion of the hydrophobic residues into the lipid bilayer[1].

Antimicrobial Susceptibility

The antimicrobial efficacy of AG-30 has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of the agent that inhibits the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | ATCC 27853 | 5 |

| Staphylococcus aureus | - | 20 |

| Escherichia coli | ATCC 25922 | 40 |

Table 2: Minimum Inhibitory Concentrations (MICs) of AG-30 against various bacteria[1].

Angiogenic Properties and Mechanism

A unique characteristic of AG-30 is its ability to promote angiogenesis, the formation of new blood vessels. This pro-angiogenic activity is attributed to its capacity to up-regulate the expression of various angiogenic cytokines and growth factors in endothelial cells[1][5]. The induction of these factors appears to be a slower process, suggesting a mechanism that may involve the peptide's entry into the cell and nucleus to directly influence gene expression[1].

The signaling pathway for the angiogenic activity of AG-30 is complex and not fully elucidated. However, it is known that some antimicrobial peptides can activate signaling cascades that promote cell proliferation and migration, key events in angiogenesis. The derivative peptide SR-0379 has been shown to enhance the proliferation of human dermal fibroblast cells via the PI3 kinase/Akt/mTOR pathway through integrin-mediated interactions[6].

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of AG-30.

Peptide Synthesis (Solid-Phase)

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a standard method for producing peptides like AG-30.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid with a coupling reagent and a base, then add it to the deprotected resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the AG-30 sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized AG-30 using mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

AG-30 peptide stock solution

-

Bacterial strains (e.g., P. aeruginosa, S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Inoculum Preparation: Culture the bacterial strains in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

-

Peptide Dilution: Prepare a series of two-fold dilutions of the AG-30 stock solution in MHB in the microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of AG-30 at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of AG-30 in different environments.

Materials:

-

Purified AG-30 peptide

-

Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Liposomes (e.g., POPC, POPG) to mimic cell membranes

-

CD spectropolarimeter

Protocol:

-

Sample Preparation: Prepare a solution of AG-30 in the desired buffer. For membrane interaction studies, incubate the peptide with liposomes.

-

Blank Measurement: Record a baseline spectrum of the buffer (and liposomes, if applicable).

-

Sample Measurement: Record the CD spectrum of the AG-30 sample in the far-UV region (e.g., 190-260 nm).

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualizations

Proposed Antimicrobial Mechanism of Action

References

- 1. Development of a novel antimicrobial peptide, AG-30, with angiogenic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. medkoo.com [medkoo.com]

- 4. biomatik.com [biomatik.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel Anti-Microbial Peptide SR-0379 Accelerates Wound Healing via the PI3 Kinase/Akt/mTOR Pathway | PLOS One [journals.plos.org]

Antimicrobial Agent-30: A Review of Current Knowledge

An in-depth review of scientific literature reveals that the term "Antimicrobial agent-30" does not correspond to a single, well-defined molecule with a known biosynthetic pathway. Instead, the designation appears in the context of various synthetic compounds and research parameters. This guide will synthesize the available information on compounds referred to as "agent-30" and discuss the broader context of antimicrobial agent biosynthesis where relevant.

AG-30: A Synthetic Angiogenic and Antimicrobial Peptide

A prominent molecule identified is AG-30 , a synthetic peptide with both antimicrobial and pro-angiogenic properties. It is not a naturally occurring peptide and therefore does not have a biological biosynthetic pathway.

Chemical Synthesis: AG-30 is synthesized chemically. The peptide sequence is NH2 -MLSLIFLHRLKSMRKRLDRKLRLWHRKNYP-COOH[1]. This synthesis is typically performed using solid-phase peptide synthesis techniques.

Mechanism of Action: AG-30 exhibits a dual function. Its antimicrobial activity stems from its ability to disrupt bacterial membranes. The peptide is rich in hydrophobic and positively charged amino acids, allowing it to adopt an α-helical structure upon encountering a bacterial membrane, leading to membrane lysis[1]. Interestingly, this structural change does not occur with eukaryotic cell membranes, which contain cholesterol[1].

The angiogenic properties of AG-30 are linked to its ability to up-regulate the expression of angiogenesis-related cytokines and growth factors in human aortic endothelial cells. It has been observed to enter the cytoplasm and nucleus, suggesting it may directly interact with transcription factors to regulate gene expression[1].

Quantitative Data: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Pseudomonas aeruginosa | 5 µg/ml |

| Escherichia coli | 40 µg/ml |

| Staphylococcus aureus | 20 µg/ml |

| Source:[1] |

"Antibacterial Agent 30": A Ferulic Amide Derivative

Another compound referred to as "Antibacterial agent 30" is a synthetic small molecule, a derivative of ferulic amide Ac5c.

Chemical Information:

This compound has demonstrated in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 value of 1.9 μg/mL[2]. As a synthetic molecule, it does not have a natural biosynthetic pathway.

General Microbial Production of Antimicrobial Agents

While a specific "this compound" with a biosynthetic pathway was not identified, the search results did provide general insights into the microbial production of antimicrobial agents. Often, the number "30" in this context refers to an optimal growth temperature of 30°C for the producing microorganism to maximize the yield of active metabolites[3].

For instance, a terrestrial actinomycete, identified as a Streptomyces sp., showed optimal production of antimicrobial metabolites when grown at 30°C and a pH of 7.0[3].

Experimental Protocols

Peptide Synthesis and Circular Dichroism (CD) Spectroscopy Analysis of AG-30

Objective: To synthesize the AG-30 peptide and analyze its secondary structure.

Materials:

-

Peptide synthesizer

-

Amino acid precursors

-

Resins for solid-phase synthesis

-

Reagents for cleavage and deprotection

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for verification

-

Jasco J-820 Spectrophotometer or equivalent

-

1-mm path length cuvette

Protocol:

-

The AG-30 peptide (NH2 -MLSLIFLHRLKSMRKRLDRKLRLWHRKNYP-COOH) is synthesized using a standard solid-phase peptide synthesis protocol[1].

-

The synthesized peptide is cleaved from the resin and deprotected.

-

The crude peptide is purified using reverse-phase HPLC.

-

The purity and identity of the peptide are confirmed by mass spectrometry.

-

For CD spectroscopy, the purified peptide is dissolved in an appropriate buffer.

-

CD spectra are acquired using a spectrophotometer, typically from 190 to 250 nm, to determine the secondary structure (e.g., α-helix, β-sheet) of the peptide in different environments (e.g., in the presence and absence of membrane mimetics)[1].

Workflow for AG-30 Synthesis and Analysis

Signaling and Regulatory Pathways

While a specific biosynthetic signaling pathway for a named "this compound" is not available, a generalized representation of factors influencing the production of secondary metabolites like antimicrobial agents in microorganisms can be illustrated.

Generalized Regulation of Antimicrobial Production in Microbes

References

Ceftazidime: A Technical Guide on its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[4][5] This guide provides a comprehensive overview of ceftazidime's spectrum of activity, quantitative susceptibility data, the methodologies used for its evaluation, and its mechanism of action.

Spectrum of Activity

Ceftazidime demonstrates potent activity against a wide range of Gram-negative aerobes and is also effective against some Gram-positive organisms.[2] However, its activity against staphylococci is less pronounced than that of first and second-generation cephalosporins.[1][2] Notably, ceftazidime is inactive against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Key Pathogens in Ceftazidime's Spectrum:

-

Gram-Negative Aerobes:

-

Gram-Positive Aerobes:

Quantitative Susceptibility Data

The in vitro potency of ceftazidime is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Representative MIC Ranges for Ceftazidime against Key Pathogens

| Organism | MIC Range (µg/mL) |

| Escherichia coli | 0.015 - 512[2] |

| Pseudomonas aeruginosa | ≤0.03 - 1024[2] |

Table 2: Clinical MIC Breakpoints for Ceftazidime (CLSI/FDA)

The Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) have established breakpoints to categorize isolates as susceptible, intermediate, or resistant.

| Organism Group | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |

| Enterobacteriaceae | ≤ 4[7] | 8[7] | ≥ 16[7] |

| Pseudomonas aeruginosa | ≤ 8[7] | 16[7] | ≥ 32[7] |

Note: For ceftazidime-avibactam, the susceptible breakpoint for both Enterobacteriaceae and P. aeruginosa is an MIC of ≤8/4 µg/mL.[8][9]

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for determining the susceptibility of bacterial isolates to ceftazidime. The most common methods are broth microdilution, disk diffusion, and the gradient strip test (E-test).[10]

Broth Microdilution

This method is considered a gold standard for determining MIC values.[10]

Protocol:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from fresh (overnight) colonies grown on an appropriate agar (B569324) medium. The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[11]

-

Serial Dilution: A two-fold serial dilution of ceftazidime is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Endpoint Determination: The MIC is read as the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer Test)

This method provides a qualitative assessment of susceptibility.

Protocol:

-

Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared as described for broth microdilution.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a specific amount of ceftazidime (e.g., 30 µg) is placed on the agar surface.

-

Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

-

Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone size is then correlated with established breakpoints to determine if the organism is susceptible, intermediate, or resistant.[9]

Gradient Strip Test (E-test)

This method provides a quantitative MIC value.

Protocol:

-

Plate Inoculation: A Mueller-Hinton agar plate is inoculated as in the disk diffusion method.

-

Strip Application: A plastic strip with a predefined gradient of ceftazidime concentrations is placed on the agar surface.

-

Incubation: The plate is incubated under the same conditions as the other methods.

-

MIC Determination: After incubation, an elliptical zone of inhibition is formed. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action and Resistance

Ceftazidime is a bactericidal agent that targets the bacterial cell wall.[4] Its chemical structure, specifically the aminothiazolyl group, confers stability against many plasmid-mediated β-lactamases.[2][12]

Signaling Pathway and Point of Inhibition

The primary mechanism of action for ceftazidime is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4][5] This is not a classical signaling pathway but a direct inhibition of a biosynthetic pathway. Ceftazidime, a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs).[3] By covalently binding to the active site of these enzymes, particularly PBP-3 in Gram-negative bacteria, it blocks their transpeptidase activity.[3][4] This prevents the final cross-linking step in peptidoglycan formation, leading to a weakened cell wall and subsequent cell lysis.[4][5]

Caption: Ceftazidime's inhibition of peptidoglycan synthesis.

Resistance Mechanisms

Bacterial resistance to ceftazidime can emerge through several mechanisms:

-

Enzymatic Degradation: Production of β-lactamase enzymes, such as extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases, can hydrolyze the β-lactam ring of ceftazidime, inactivating the drug.[7]

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of ceftazidime, rendering it less effective.

-

Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict ceftazidime's entry into the cell.

-

Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport ceftazidime out of the cell before it can reach its PBP target.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.

References

- 1. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceftazidime - Wikipedia [en.wikipedia.org]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 4. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 5. What is Ceftazidime used for? [synapse.patsnap.com]

- 6. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceftazidime | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro properties of ceftazidime, a highly active broad-spectrum cephalosporin with antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial Agent-30 (Exemplified by Daptomycin): A Technical Guide on Target Organisms and Mechanism of Action

Introduction

This technical guide provides a comprehensive overview of "Antimicrobial Agent-30," using the well-characterized lipopeptide antibiotic daptomycin (B549167) as a representative model. Daptomycin is a fermentation product of Streptomyces roseosporus and exhibits potent bactericidal activity against a narrow spectrum of pathogens.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its target organisms, mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Target Organisms

"this compound" (daptomycin) demonstrates highly specific activity, exclusively targeting Gram-positive bacteria .[4][5] Its unique mechanism of action is ineffective against Gram-negative organisms due to the presence of their outer membrane, which acts as a permeability barrier, and a different composition of the cytoplasmic membrane.[6][7][8]

The agent is particularly valuable for its efficacy against multidrug-resistant strains that pose significant clinical challenges.[5][9] Key target organisms include:

-

Staphylococci : Including methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-intermediate S. aureus (GISA).[9][10][11]

-

Enterococci : Including vancomycin-resistant enterococci (VRE).[4][5][9]

-

Streptococci : Including penicillin-resistant Streptococcus pneumoniae (PRSP), Streptococcus pyogenes, and Streptococcus agalactiae.[9][11][12]

-

Other Gram-positive bacteria : Including Listeria monocytogenes, Corynebacterium species, and various anaerobic Gram-positive pathogens.[3][4][11]

Quantitative Efficacy Data

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The tables below summarize the MIC values for "this compound" (daptomycin) against a range of clinically relevant Gram-positive bacteria. These values are typically determined using the broth microdilution method in media supplemented with physiological concentrations of calcium ions (Ca²⁺), which are essential for daptomycin's activity.[13][14]

Table 1: Daptomycin MIC Values for Staphylococci and Streptococci

| Organism | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 | 1 | ≤0.125 - 2 |

| Staphylococcus aureus | Glycopeptide-Intermediate (GISA) | 1 | 2 | 0.5 - 4 |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | N/A | ≤0.125 | ≤0.125 - 0.5 |

| Viridans group streptococci | Various | N/A | 0.5 | ≤0.125 - 2 |

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[11][15][16]

Table 2: Daptomycin MIC Values for Enterococci and Other Gram-Positive Bacteria

| Organism | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | N/A | 4 | 2 - 4 |

| Enterococcus faecalis | Vancomycin-Susceptible | N/A | N/A | N/A |

| Listeria monocytogenes | N/A | N/A | N/A | ≤0.125 - 2 |

| Corynebacterium spp. | N/A | N/A | N/A | ≤0.125 - 2 |

Data compiled from multiple sources.[11][15][17]

Mechanism of Action: A Calcium-Dependent Process

The bactericidal effect of "this compound" (daptomycin) is rapid and concentration-dependent.[9] Its mechanism is distinct from other antibiotic classes as it targets the bacterial cell membrane, leading to a disruption of multiple cellular functions without entering the cytoplasm.[4][12] The process is critically dependent on the presence of calcium ions.[6][13]

Signaling Pathway and Mechanism of Action

The mechanism can be described in a multi-step process:

-

Calcium-Dependent Binding : In the presence of physiological concentrations of calcium, daptomycin undergoes a conformational change, forming a complex.[6] This complex binds to the bacterial cytoplasmic membrane, a process facilitated by interactions with anionic phospholipids, particularly phosphatidylglycerol (PG).[5][18]

-

Oligomerization and Membrane Insertion : Once bound, daptomycin molecules oligomerize, forming micelle-like structures that insert into the lipid bilayer.[4][6]

-

Membrane Disruption and Ion Leakage : The aggregation of daptomycin alters the membrane's curvature, creating pores or ion channels.[4][5] This leads to a rapid efflux of intracellular potassium ions (K⁺).[6]

-

Depolarization and Cessation of Macromolecular Synthesis : The loss of potassium ions causes a rapid depolarization of the cell membrane.[4][5] This dissipation of the membrane potential leads to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[4][6][18]

Caption: Mechanism of action for "this compound" (daptomycin).

Experimental Protocols

The determination of MIC is a fundamental experiment for characterizing any antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard procedure for this purpose.[19]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

1. Materials and Reagents:

-

96-well microtiter plates (U- or flat-bottom)[20]

-

Test bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented to a final concentration of 50 mg/L Ca²⁺[13][14]

-

"this compound" (daptomycin) stock solution of known concentration

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Incubator (35-37°C)[19]

2. Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antimicrobial Dilutions:

-

Prepare a serial two-fold dilution of the daptomycin stock solution in CAMHB directly in the 96-well plate.[20]

-

Typically, dispense 100 µL of CAMHB into wells 2 through 12.

-

Add 200 µL of the starting daptomycin concentration to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.[20]

-

Well 11 serves as the positive growth control (no drug), and well 12 serves as the sterility control (no bacteria).[20]

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial inoculum. The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours.[19]

5. Interpretation of Results:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of daptomycin at which there is no visible growth (i.e., the first clear well).[19][21]

Caption: Experimental workflow for MIC determination by broth microdilution.

References

- 1. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 3. journals.asm.org [journals.asm.org]

- 4. Daptomycin - Wikipedia [en.wikipedia.org]

- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The Target of Daptomycin Is Absent from Escherichia coli and Other Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of daptomycin MIC results by DIN, NCCLS, SFM, and SRGA methods for 297 Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. fda.gov [fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Antimicrobial Agent-30 (AMA-30): A Technical Guide on its Bactericidal and Bacteriostatic Modes of Action

Abstract

Antimicrobial Agent-30 (AMA-30) is a novel synthetic compound demonstrating potent, concentration-dependent activity against a broad spectrum of bacteria. At lower concentrations, AMA-30 exhibits a bacteriostatic effect by reversibly inhibiting bacterial growth. At higher concentrations, it transitions to a bactericidal mode of action, causing irreversible cell death. This dual activity makes AMA-30 a promising candidate for further development. This guide provides an in-depth analysis of the mechanisms differentiating its bacteriostatic and bactericidal effects, detailed experimental protocols for characterization, and a summary of its activity against key pathogens.

Introduction: The Dual-Action Nature of AMA-30

The distinction between bacteriostatic and bactericidal antimicrobial agents is a cornerstone of infectious disease research and clinical application.[1][2][3] Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them, providing the host's immune system an opportunity to clear the infection.[3][4][5] In contrast, bactericidal agents actively kill bacteria, which is often crucial for treating severe infections or in immunocompromised patients.[3][6]

Many antimicrobial agents do not fall strictly into one category; their action can be concentration-dependent.[1][2] AMA-30 is one such agent. Its primary mechanism involves the targeted inhibition of peptidoglycan synthesis, a vital process for maintaining the structural integrity of the bacterial cell wall.[7][8][9] This targeted disruption is the basis for its dual-action profile.

Proposed Mechanism of Action: Targeting Peptidoglycan Synthesis

AMA-30's antimicrobial activity is rooted in its ability to inhibit MurE ligase, a critical cytoplasmic enzyme in the peptidoglycan synthesis pathway.[10] This pathway builds the protective mesh-like scaffold around the bacterial cytoplasmic membrane.[7]

-

Bacteriostatic Action (at lower concentrations): At concentrations near the Minimum Inhibitory Concentration (MIC), AMA-30 acts as a competitive inhibitor of MurE. This slows, but does not completely halt, the synthesis of UDP-MurNAc-pentapeptide, a key precursor for the cell wall.[8] The reduced rate of peptidoglycan production hinders cell division and expansion, effectively arresting bacterial growth. This inhibition is reversible, and bacteria can resume growth if the agent is removed.

-

Bactericidal Action (at higher concentrations): At concentrations significantly above the MIC, typically at or above the Minimum Bactericidal Concentration (MBC), AMA-30 binds irreversibly to the active site of MurE. This complete and sustained shutdown of peptidoglycan precursor synthesis leads to the formation of a defective cell wall. As the bacterium attempts to grow and divide, autolytic enzymes continue to break down the existing cell wall, but new, stable peptidoglycan cannot be incorporated. This imbalance results in a loss of structural integrity, cell lysis, and irreversible cell death.[11][12]

Signaling Pathway Diagram

AMA-30 targets Mur ligases in the cytoplasm, leading to distinct concentration-dependent outcomes.

Quantitative Antimicrobial Activity

The activity of AMA-30 was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive and Gram-negative bacteria.

Table 1: MIC and MBC Values for AMA-30

| Bacterial Species | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus (ATCC 29213) | Positive | 2 | 8 | 4 | Bactericidal |

| Enterococcus faecalis (ATCC 29212) | Positive | 4 | >64 | >16 | Bacteriostatic |

| Escherichia coli (ATCC 25922) | Negative | 8 | 32 | 4 | Bactericidal |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 16 | >64 | >4 | Bacteriostatic |

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]

Table 2: Time-Kill Curve Analysis for S. aureus (ATCC 29213)

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | 5.70 | 5.68 | 5.69 |

| 2 | 6.85 | 5.11 | 4.55 |

| 4 | 7.91 | 4.32 | 3.14 |

| 8 | 8.84 | 3.55 | <2.00 |

| 24 | 9.12 | 3.48 | <2.00 |

Note: A ≥3-log10 reduction in CFU/mL is the standard benchmark for bactericidal activity.[14][15] At 4x MIC, AMA-30 achieves this reduction within 8 hours against S. aureus.

Detailed Experimental Protocols

The following protocols are standard methodologies used to determine the bacteriostatic and bactericidal properties of antimicrobial agents.

Protocol for MIC and MBC Determination

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

-

Preparation of AMA-30 Stock: Dissolve AMA-30 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of AMA-30 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours growth) and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[18][19]

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no AMA-30) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of AMA-30 that completely inhibits visible bacterial growth.

-

MBC Determination: From each well that shows no visible growth (at and above the MIC), plate 100 µL of the suspension onto a drug-free agar (B569324) plate (e.g., Tryptic Soy Agar).

-

Incubation and Colony Counting: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction (a ≥3-log10 decrease) in CFU/mL compared to the initial inoculum count.[16]

Protocol for Time-Kill Curve Assay

This assay evaluates the rate of antimicrobial killing over time.[14][15][20]

-

Assay Setup: Prepare flasks containing CAMHB with AMA-30 at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the agent.

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Incubation and Sampling: Incubate all flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot from each flask.[14]

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto drug-free agar plates.

-

Data Analysis: After 18-24 hours of incubation, count the colonies on plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves.[21]

Visualizing the Experimental Workflow

The logical flow from identifying growth inhibition to confirming cell death is critical for classifying an agent's mode of action.

Workflow for Bacteriostatic vs. Bactericidal Determination

A sequential process determines if AMA-30 inhibits growth (MIC) or kills the bacteria (MBC).

Conclusion

This compound exhibits a compelling dual-action profile, functioning as a bacteriostatic agent at lower concentrations and a bactericidal agent at higher concentrations. This activity is attributed to its targeted inhibition of the MurE ligase enzyme within the essential peptidoglycan synthesis pathway. The clear, concentration-dependent shift from reversible growth inhibition to irreversible cell killing underscores its potential as a versatile therapeutic candidate. The protocols and data presented herein provide a comprehensive framework for the continued evaluation and development of AMA-30 and other novel antimicrobial compounds.

References

- 1. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]

- 2. academic.oup.com [academic.oup.com]

- 3. omicsonline.org [omicsonline.org]

- 4. quora.com [quora.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. youtube.com [youtube.com]

- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. emerypharma.com [emerypharma.com]

- 16. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 17. emerypharma.com [emerypharma.com]

- 18. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. actascientific.com [actascientific.com]

- 21. researchgate.net [researchgate.net]

Technical Guide: The Effects of Antimicrobial Agent-30 on Microbial Cell Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Antimicrobial Agent-30, a hypothetical cationic antimicrobial peptide designed to selectively target and disrupt the cell membranes of pathogenic microbes. We will delve into its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and illustrate the key microbial stress response pathways activated upon its administration. This guide is intended to serve as a foundational resource for researchers engaged in the study of membrane-active antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with alternative modes of action.[1][2] The bacterial cell membrane, a critical structure for maintaining cellular integrity and function, presents a promising target.[3][4] this compound is a synthetic, amphipathic polypeptide engineered to exploit the fundamental differences between prokaryotic and eukaryotic cell membranes, namely the prevalence of anionic phospholipids (B1166683) in bacterial membranes.[5] Its primary mechanism involves direct interaction with and disruption of the lipid bilayer, leading to rapid bactericidal activity.[6]

Mechanism of Action

This compound operates through a multi-step process that culminates in the loss of membrane integrity and cell death.

-

Electrostatic Binding: As a cationic peptide, Agent-30 is initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]

-

Membrane Insertion and Disruption: Upon accumulation to a critical concentration on the membrane surface, Agent-30 inserts into the lipid bilayer.[2] This insertion disrupts the ordered structure of the membrane phospholipids, leading to one of several outcomes, with the "toroidal pore" model being the most supported by experimental data for this agent. This model posits that the peptides, along with the headgroups of the lipid molecules, bend inward to form a water-filled channel, leading to leakage of cytoplasmic contents.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various assays. The following tables summarize key findings.

Table 1: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative | 8 |

| Pseudomonas aeruginosa PAO1 | Gram-negative | 16 |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 4 |

Table 2: Membrane Depolarization Assay

This assay measures the dissipation of the membrane potential using the fluorescent dye DiSC3(5). An increase in fluorescence indicates membrane depolarization.

| Microorganism | Agent-30 Conc. (µg/mL) | % Depolarization (at 5 min) |

| Staphylococcus aureus | 4 (1x MIC) | 85% |

| Staphylococcus aureus | 8 (2x MIC) | 98% |

| Escherichia coli | 8 (1x MIC) | 92% |

| Escherichia coli | 16 (2x MIC) | 99% |

Table 3: Calcein (B42510) Leakage Assay

This assay quantifies membrane permeabilization by measuring the release of the fluorescent dye calcein from liposomes mimicking bacterial membranes.

| Liposome Composition | Agent-30 Conc. (µg/mL) | % Calcein Leakage (at 10 min) |

| POPE/POPG (7:3, Bacterial Mimic) | 4 | 75% |

| POPC (10:0, Eukaryotic Mimic) | 32 | < 5% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: A two-fold serial dilution of this compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Mid-logarithmic phase bacterial cultures are diluted to a final concentration of 5 x 10^5 CFU/mL and added to each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of Agent-30 where no visible turbidity is observed.

Membrane Depolarization Assay

-

Cell Preparation: Mid-logarithmic phase bacteria are harvested, washed, and resuspended in buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to an OD600 of 0.05.

-

Dye Loading: The membrane potential-sensitive dye DiSC3(5) is added to a final concentration of 0.4 µM, and the suspension is incubated in the dark until fluorescence quenching is stable.

-

Measurement: The cell suspension is placed in a fluorometer. This compound is added at various concentrations, and the increase in fluorescence is monitored over time (Excitation: 622 nm, Emission: 670 nm).

-

Control: Triton X-100 is used as a positive control to achieve 100% depolarization.

Calcein Leakage Assay from Liposomes

-

Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared from a mixture of phospholipids (e.g., POPE/POPG for bacterial mimics) encapsulating 50 mM calcein at a self-quenching concentration.

-

Purification: Free calcein is removed by size-exclusion chromatography.

-

Assay: LUVs are diluted in a buffer in a 96-well plate. This compound is added.

-

Measurement: The increase in fluorescence due to the de-quenching of released calcein is measured over time (Excitation: 495 nm, Emission: 515 nm).

-

Control: 0.1% Triton X-100 is added to determine the fluorescence corresponding to 100% leakage.[1]

Visualizations: Pathways and Workflows

Experimental Workflow for Membrane Integrity Analysis

The following diagram illustrates the workflow for assessing the impact of this compound on the bacterial cell membrane.

The σE Envelope Stress Response Pathway

When this compound causes damage to the outer membrane of Gram-negative bacteria, it leads to the accumulation of unfolded outer membrane proteins (OMPs), a key trigger for the σE envelope stress response. This pathway is critical for repairing damage and maintaining cellular homeostasis.[7][8]

Conclusion

This compound demonstrates potent, rapid bactericidal activity by targeting and disrupting the microbial cell membrane. Its selectivity for bacterial over eukaryotic membranes, as evidenced by leakage assays, highlights its potential as a therapeutic candidate. The methodologies and data presented in this guide provide a framework for the evaluation of membrane-active antimicrobials and underscore the importance of the cell membrane as a target in the fight against antibiotic resistance.

References

- 1. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 2. Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding membrane-active antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial agents targeting bacterial cell walls and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. pnas.org [pnas.org]

- 7. Dual Molecular Signals Mediate the Bacterial Response to Outer-Membrane Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Envelope stress responses: balancing damage repair and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of "Antimicrobial Agent-30" Against Pathogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening protocols and data interpretation for a novel investigational compound, "Antimicrobial agent-30." The methodologies outlined herein are foundational for assessing the antimicrobial potential of this agent against a panel of clinically relevant pathogenic bacteria. This document is intended to guide researchers in the preliminary evaluation of this compound's efficacy and spectrum of activity.

Introduction to Antimicrobial Screening

The escalating threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[1] The initial screening phase is a critical step in identifying promising lead compounds that exhibit potent and selective activity against pathogenic microorganisms.[1] This process typically involves a series of standardized in vitro assays to determine the agent's fundamental antimicrobial properties.[2] Key parameters evaluated include the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, which together provide a preliminary assessment of an agent's potency and spectrum.[3][4] This guide details the core assays for the initial characterization of "this compound."

Data Presentation: Summary of In Vitro Activity

The following tables summarize the quantitative data from the initial screening of this compound against a panel of Gram-positive and Gram-negative pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 2 |

| Enterococcus faecalis (ATCC 29212) | Positive | 4 |

| Streptococcus pneumoniae (ATCC 49619) | Positive | 1 |

| Escherichia coli (ATCC 25922) | Negative | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 32 |

| Klebsiella pneumoniae (ATCC 700603) | Negative | 8 |

MIC values represent the lowest concentration of the agent that inhibits visible bacterial growth.[3]

Table 2: Zone of Inhibition Diameters for this compound (15 µg disk)

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus (ATCC 29213) | Positive | 22 | Susceptible |

| Enterococcus faecalis (ATCC 29212) | Positive | 18 | Susceptible |

| Streptococcus pneumoniae (ATCC 49619) | Positive | 25 | Susceptible |

| Escherichia coli (ATCC 25922) | Negative | 15 | Intermediate |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 12 | Resistant |

| Klebsiella pneumoniae (ATCC 700603) | Negative | 17 | Susceptible |

Zone of inhibition diameters are measured from disk diffusion assays and interpreted based on standardized criteria.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial screening of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid growth medium.[2]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures of test organisms

-

This compound stock solution

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates.[2]

-

Adjust the turbidity of the bacterial suspension in broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

-

Inoculate each well containing the antimicrobial dilutions with 50 µL of the diluted bacterial suspension.[1]

-

Include a positive control (wells with bacteria and no agent) and a negative control (wells with broth only).[1]

-

Seal the plates and incubate at 35-37°C for 18-24 hours.[1]

-

The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (bacterial growth).[2]

Disk Diffusion Assay for Zone of Inhibition

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[3]

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Sterile cotton swabs

-

Paper disks (6 mm diameter) impregnated with 15 µg of this compound

-

Bacterial cultures of test organisms

Protocol:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Using a sterile cotton swab, evenly streak the inoculum across the entire surface of an MHA plate to create a uniform lawn of bacteria.

-

Aseptically apply the paper disk impregnated with this compound to the surface of the agar.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Measure the diameter of the zone of complete inhibition around the disk in millimeters.

Visualizations: Workflows and Pathways

Experimental Workflow for Initial Screening

The following diagram illustrates the workflow for the initial in vitro screening of this compound.

Caption: Workflow for the initial screening of this compound.

Hypothetical Hit-to-Lead Progression

This diagram outlines the logical progression from an initial "hit" compound like this compound to a "lead" candidate for further development.

Caption: Logical progression from a hit compound to a lead candidate.

Potential Bacterial Signaling Pathway Interference

Many antimicrobial agents function by disrupting essential bacterial signaling pathways. This diagram illustrates a hypothetical mechanism where this compound interferes with a bacterial quorum sensing system, a common target for antimicrobial development.[5][6]

Caption: Hypothetical interference of a bacterial signaling pathway by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apec.org [apec.org]

- 4. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

"Antimicrobial agent-30" potential as a novel antibiotic

Teixobactin: A Technical Guide to a Novel Antibiotic

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Teixobactin, a recently discovered antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a new class of antimicrobial agents with significant potential.[1][2][3] This technical guide provides a comprehensive overview of Teixobactin, focusing on its unique mechanism of action, antimicrobial spectrum, and preclinical data. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the field of antibiotic drug discovery and development.

Introduction

Discovered in 2015 using a novel cultivation method known as the iChip, Teixobactin has emerged as a promising candidate in the fight against antimicrobial resistance.[1][4] It exhibits potent bactericidal activity against a wide range of Gram-positive bacteria, including notoriously difficult-to-treat pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][5] A key feature of Teixobactin is the lack of detectable resistance development in laboratory studies, a characteristic attributed to its novel mode of action.[3][6] This document outlines the core scientific and technical aspects of Teixobactin.

Mechanism of Action

Teixobactin employs a dual-pronged attack on the bacterial cell envelope, a mechanism that distinguishes it from most conventional antibiotics.[5][7] It primarily inhibits cell wall synthesis by binding to highly conserved lipid precursors:

-

Lipid II: A fundamental precursor for the synthesis of peptidoglycan.[1][5][8]

-

Lipid III: A precursor for the synthesis of wall teichoic acid.[1][3][5]

By targeting these essential, non-protein molecules, Teixobactin circumvents the common resistance mechanisms that involve mutations in protein targets.[1] The binding to Lipid II and Lipid III sequesters these molecules, preventing their incorporation into the growing cell wall, which leads to cell lysis and death.[1][5][6]

Furthermore, the complex formed between Teixobactin and Lipid II can assemble into large supramolecular fibrils.[7][8] These fibrils disrupt the integrity of the bacterial cell membrane, creating pores and causing membrane breakdown, which contributes to the potent bactericidal effect.[1][7]

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newindianexpress.com [newindianexpress.com]

- 6. urologytimes.com [urologytimes.com]

- 7. ‘Youngest' antibiotic kills bacteria via a new two-step mechanism - News - Utrecht University [uu.nl]

- 8. news-medical.net [news-medical.net]

In Silico Modeling of Antimicrobial Agent-30 Binding Sites: A Technical Guide

Abstract

The rise of antimicrobial resistance necessitates the rapid development of novel therapeutic agents.[1][2] Computer-aided drug discovery (CADD) approaches have become indispensable for accelerating this process, offering efficient methods for screening vast compound libraries and identifying promising candidates in silico before costly experimental validation.[3][4][5] This technical guide provides a comprehensive overview of the core in silico methodologies for modeling the binding sites of a novel therapeutic candidate, "Antimicrobial Agent-30." It details the protocols for target identification, molecular docking, molecular dynamics simulations, and pharmacophore modeling. Furthermore, it outlines the subsequent in vitro validation experiments required to confirm computational predictions and establishes a framework for integrating these multifaceted data streams to advance antimicrobial drug development.

Introduction to In Silico Antimicrobial Drug Discovery

The traditional pipeline for antibiotic discovery is often a lengthy, expensive, and arduous process.[6] In silico methods, which utilize computational simulations to model drug-receptor interactions, offer a powerful alternative to expedite the initial phases of drug discovery.[5] These techniques allow for the high-throughput screening of virtual compound libraries, prediction of binding affinities, and elucidation of interaction mechanisms at the molecular level.[5][7][8]

This guide focuses on a hypothetical molecule, "this compound," to illustrate a standard computational workflow. The principles and protocols described herein are broadly applicable to the study of any novel antimicrobial agent. The primary goals of this workflow are to:

-

Identify potential bacterial protein targets.

-

Predict the binding mode and affinity of the agent to its target.

-

Assess the stability of the agent-target complex.

-

Define the key chemical features required for biological activity.

-

Provide a computational foundation for experimental validation.

The overall workflow for the in silico analysis and experimental validation of a novel antimicrobial agent is depicted below.

Target Identification and Preparation

The initial step in modeling a binding site is to identify and prepare the target protein. For novel antimicrobial agents, potential targets are often essential bacterial enzymes or proteins that are absent in humans, minimizing the risk of off-target effects.[9][10] Common targets include enzymes involved in cell wall synthesis, protein synthesis, DNA replication, or metabolic pathways.[11]

2.1 Experimental Protocol: Target Identification and Preparation

-